N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Overview
Description
N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C23H24N4O2S2 and its molecular weight is 452.6 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazolo[3,2-b][1,2,4]triazole-6(5h)-ones, have been reported to exhibit potent analgesic and anti-inflammatory activities . These compounds non-selectively inhibit the two cyclooxygenase (COX1 and COX2) isoforms , which are key enzymes in the inflammatory response.
Mode of Action
It’s worth noting that compounds with similar structures have been reported to exhibit anti-inflammatory and analgesic activities . These activities are often mediated through the inhibition of COX1 and COX2 enzymes , which are involved in the production of prostaglandins, key mediators of inflammation and pain.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given that it potentially inhibits COX1 and COX2 enzymes . These enzymes are responsible for the conversion of arachidonic acid to prostaglandins and leukotrienes, which are key mediators of inflammation and pain. By inhibiting these enzymes, the compound may reduce the production of these mediators, thereby alleviating inflammation and pain.
Pharmacokinetics
The compound’s potential anti-inflammatory and analgesic activities suggest that it may have sufficient bioavailability to exert its effects .
Result of Action
The compound’s potential inhibition of COX1 and COX2 enzymes could result in reduced production of prostaglandins and leukotrienes . This could lead to a decrease in inflammation and pain, given that these mediators are key contributors to these conditions.
Properties
IUPAC Name |
N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S2/c1-16-6-2-5-9-21(16)22-25-23-27(26-22)19(15-30-23)12-13-24-31(28,29)20-11-10-17-7-3-4-8-18(17)14-20/h2,5-6,9-11,14-15,24H,3-4,7-8,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFGAMNAGJAGAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC5=C(CCCC5)C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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